molecular formula C9H8N2O3 B1371881 6-Methoxy-4-nitro-1H-indole CAS No. 885520-66-1

6-Methoxy-4-nitro-1H-indole

Cat. No.: B1371881
CAS No.: 885520-66-1
M. Wt: 192.17 g/mol
InChI Key: RLVKBTVJWNDOSQ-UHFFFAOYSA-N
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Description

6-Methoxy-4-nitro-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Scientific Research Applications

6-Methoxy-4-nitro-1H-indole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety information available indicates that 6-Methoxy-4-nitro-1H-indole may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinsing cautiously with water for several minutes .

Preparation Methods

The synthesis of 6-Methoxy-4-nitro-1H-indole typically involves the nitration of 6-methoxyindole. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled conditions to introduce the nitro group at the 4-position of the indole ring . Industrial production methods may involve similar nitration reactions but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

6-Methoxy-4-nitro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroindole oxides.

    Reduction: Reduction of the nitro group can yield 6-methoxy-4-amino-1H-indole.

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-Methoxy-4-nitro-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

6-Methoxy-4-nitro-1H-indole can be compared with other indole derivatives such as:

    6-Methoxyindole: Lacks the nitro group, resulting in different chemical and biological properties.

    4-Nitroindole: Lacks the methoxy group, which affects its reactivity and applications.

    5-Methoxy-2-nitroindole:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

6-methoxy-4-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-6-4-8-7(2-3-10-8)9(5-6)11(12)13/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVKBTVJWNDOSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN2)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646344
Record name 6-Methoxy-4-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-66-1
Record name 6-Methoxy-4-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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